molecular formula C17H14N2S B1194973 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile

1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile

Cat. No. B1194973
M. Wt: 278.4 g/mol
InChI Key: XUTSPRNFWFULEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile is a member of indoles.

Scientific Research Applications

Corrosion Inhibition

Studies have identified compounds structurally related to 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile as effective corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been shown to inhibit mild steel corrosion in acidic environments, providing insights into their potential industrial applications (Verma et al., 2015).

Synthetic Chemistry

In synthetic chemistry, derivatives of indolecarbonitriles, similar to the compound , are used in various reactions. A study describes the synthesis of novel 4H-pyrans, highlighting the diversity and adaptability of indolecarbonitrile compounds in chemical synthesis (Sivakumar et al., 2013).

Photophysical Studies

Indole derivatives, closely related to 1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile, have been investigated for their photophysical properties. They are considered good candidates for fluorescent probes due to their high fluorescence quantum yields and sensitivity to different solvents (Pereira et al., 2010).

Medicinal Chemistry

Although information related to drug use and side effects is excluded as per the request, it's noteworthy to mention that indolecarbonitrile derivatives have been studied in the context of medicinal chemistry. For example, their role in inhibiting monoamine oxidase, which is significant in treating neurological disorders, has been explored (Chirkova et al., 2015).

properties

Product Name

1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

1-methyl-2-(phenylsulfanylmethyl)indole-3-carbonitrile

InChI

InChI=1S/C17H14N2S/c1-19-16-10-6-5-9-14(16)15(11-18)17(19)12-20-13-7-3-2-4-8-13/h2-10H,12H2,1H3

InChI Key

XUTSPRNFWFULEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CSC3=CC=CC=C3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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